molecular formula C18H28O4 B2393162 Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate CAS No. 183721-37-1

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate

Cat. No.: B2393162
CAS No.: 183721-37-1
M. Wt: 308.418
InChI Key: SZMROFKGANKWSQ-UHFFFAOYSA-N
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Description

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of tert-butyl groups and a hydroxyphenyl moiety, which contribute to its stability and reactivity. This compound is of interest in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate typically involves esterification reactions. One common method includes the reaction of 3,5-di(tert-butyl)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Conditions may vary, but strong acids or bases can facilitate these reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of tert-butyl groups and a hydroxyphenyl moiety enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-17(2,3)12-9-11(15(21-7)16(20)22-8)10-13(14(12)19)18(4,5)6/h9-10,15,19H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMROFKGANKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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